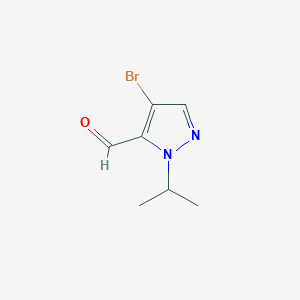

4-Bromo-1-isopropyl-1H-pyrazole-5-carbaldehyde

Description

4-Bromo-1-isopropyl-1H-pyrazole-5-carbaldehyde (C₇H₉BrN₂O) is a halogenated pyrazole derivative featuring a bromine atom at position 4, an isopropyl group at position 1, and a carbaldehyde functional group at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination complexes. The isopropyl group enhances steric bulk and lipophilicity, while the aldehyde moiety provides a reactive site for condensation or nucleophilic addition reactions .

Properties

IUPAC Name |

4-bromo-2-propan-2-ylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-5(2)10-7(4-11)6(8)3-9-10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQDSBIAKZETPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-isopropyl-1H-pyrazole-5-carbaldehyde typically involves the bromination of 1-isopropyl-1H-pyrazole-5-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-isopropyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4), respectively.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).

Oxidation Reactions: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction Reactions: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed:

- Substituted pyrazoles

- Carboxylic acids

- Alcohols

Scientific Research Applications

4-Bromo-1-isopropyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

Materials Science: It is employed in the design and synthesis of novel materials with specific electronic and optical properties.

Biological Studies: The compound is used to study enzyme inhibition and protein-ligand interactions, contributing to the understanding of biochemical pathways.

Mechanism of Action

The mechanism of action of 4-Bromo-1-isopropyl-1H-pyrazole-5-carbaldehyde is largely dependent on its application. In pharmaceutical research, it may act as an inhibitor of specific enzymes or receptors, modulating biological pathways. The bromine atom and aldehyde group play crucial roles in its reactivity and interaction with biological targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Bromo-1H-pyrazole-5-carbaldehyde ()

- Structure : Lacks the isopropyl group at position 1, reducing steric hindrance.

- Molecular Formula : C₄H₃BrN₂O.

- Key Differences :

3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde ()

- Structure : Bromine at position 3, iodine at position 4, and a methyl group at position 1.

- Molecular Formula : C₅H₄BrIN₂O.

- Key Differences :

Physicochemical Properties

*LogP values estimated using substituent contribution methods.

- Insights :

Aldehyde Reactivity

- The carbaldehyde group in the target compound enables:

- Schiff base formation : Useful in ligand design for metal complexes.

- Nucleophilic addition : E.g., Grignard reactions to form secondary alcohols.

- Comparison with Compound 18 () :

Bromine Reactivity

Spectroscopic Characterization

1H-NMR Highlights

- IR Spectroscopy : All aldehydes show C=O stretches between 1653–1670 cm⁻¹ .

Biological Activity

4-Bromo-1-isopropyl-1H-pyrazole-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, drawing from various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHBrNO

- CAS Number : To be confirmed from relevant databases.

This pyrazole derivative features a bromine atom and an isopropyl group, which are significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-bromo-1-isopropyl-1H-pyrazole-5-carbaldehyde. The compound has been evaluated for its ability to induce apoptosis in various cancer cell lines.

- Mechanism of Action : It appears to inhibit key signaling pathways associated with cell proliferation and survival. For example, compounds within the pyrazole family have shown inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

| Study | Cell Line | IC (µM) | Effect |

|---|---|---|---|

| Xia et al. | A549 | 49.85 | Induces apoptosis |

| Li et al. | HCT116 | 0.39 | Significant inhibition |

| Sun et al. | MCF7 | 0.25 | CDK2 inhibition |

These findings suggest that 4-bromo-1-isopropyl-1H-pyrazole-5-carbaldehyde could serve as a lead compound for the development of new anticancer agents.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers.

- Mechanism : The anti-inflammatory action is likely mediated through the inhibition of NF-kB signaling pathways, which play a critical role in regulating immune response and inflammation.

Case Studies and Research Findings

Several studies have focused on the biological activities of pyrazole derivatives, including 4-bromo-1-isopropyl-1H-pyrazole-5-carbaldehyde:

- Xia et al. (2022) : This study screened various pyrazole derivatives for their antitumor activity against A549 cell lines, finding significant apoptosis induction with IC values around 49.85 µM.

- Li et al. (2023) : Investigated the binding affinity of pyrazole derivatives to Aurora-A kinase, demonstrating that certain modifications led to enhanced inhibitory activity against cancer cell lines such as HCT116 and MCF7.

- Sun et al. (2023) : Explored the potential of pyrazole-linked thiourea derivatives for CDK2 inhibition, revealing that compounds similar to 4-bromo-1-isopropyl-1H-pyrazole-5-carbaldehyde exhibited promising results with low IC values.

Conclusion and Future Directions

The biological activity of 4-bromo-1-isopropyl-1H-pyrazole-5-carbaldehyde presents significant promise in drug development, particularly in oncology and inflammatory diseases. Continued research is essential to fully elucidate its mechanisms of action and optimize its pharmacological profile.

Future studies should focus on:

- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

- Clinical Trials : Evaluating therapeutic potential in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.